molecular formula C21H15Cl3O2S B2823853 2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 882079-40-5

2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B2823853
CAS No.: 882079-40-5
M. Wt: 437.76
InChI Key: CSQWLBKYVJNKJG-UHFFFAOYSA-N
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Description

This compound is a substituted ethanone featuring a sulfanyl group attached to a 4-chlorophenyl ring and a 3,4-dichlorobenzyloxy-substituted phenyl group. Its molecular formula is C₂₁H₁₄Cl₃O₂S, with a molecular weight of 437.77 g/mol (calculated based on structural analogs in ). While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit roles as enzyme inhibitors or intermediates in heterocyclic synthesis .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3O2S/c22-16-4-8-18(9-5-16)27-13-21(25)15-2-6-17(7-3-15)26-12-14-1-10-19(23)20(24)11-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWLBKYVJNKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents, molecular properties, and synthetic routes:

Compound Substituent Variations Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone Core structure with 3,4-dichlorobenzyloxy and 4-chlorophenylsulfanyl C₂₁H₁₄Cl₃O₂S 437.77 Not explicitly listed
1-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone Lacks the sulfanyl group; retains 3,4-dichlorobenzyloxy C₁₅H₁₂Cl₂O₂ 295.17 170916-55-9
2-[(3-Chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime Oxime derivative with 3-chlorobenzylsulfanyl C₁₇H₁₅Cl₂NO₂S 384.27 320422-50-2
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone Incorporates a triazole ring and dimethoxyphenyl group C₂₅H₂₂ClN₃O₃S 488.98 CID 1388697
2-[(3,4-Dichlorobenzyl)thio]-1-{4-[(4-fluorobenzyl)oxy]phenyl}ethan-1-one 4-Fluorobenzyloxy replaces 3,4-dichlorobenzyloxy C₂₁H₁₅Cl₂FO₂S 437.27 Not explicitly listed
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Dual oxadiazole rings; lacks benzyloxy group C₁₉H₁₂ClN₅O₂S 421.85 721891-84-5

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The 3,4-dichlorobenzyloxy group in the target compound enhances steric hindrance and electron-withdrawing properties compared to analogs with 4-fluorobenzyloxy () or unsubstituted benzyloxy (). This may influence solubility and binding affinity in biological systems.
  • Sulfanyl vs. Oxime Groups : The sulfanyl group in the target compound provides a nucleophilic sulfur atom, whereas the O-methyloxime derivative () introduces a stabilized imine bond, altering metabolic stability and reactivity .

In contrast, oxadiazole derivatives () are rigid and may improve bioavailability due to reduced rotational freedom .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a halogenated ethanone and a sulfanyl precursor, as seen in analogous triazole derivatives (). Microwave-assisted methods () or column chromatography () are common purification strategies for such lipophilic compounds.

Research Implications and Limitations

While the provided evidence lacks direct biological or pharmacological data for the target compound, structural comparisons suggest testable hypotheses:

  • The 3,4-dichlorobenzyloxy group may confer resistance to oxidative metabolism, extending half-life in vivo.
  • The sulfanyl group could serve as a site for further functionalization (e.g., oxidation to sulfone derivatives) to modulate activity .

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